Fenclozic Acid

Content Navigation

CAS Number

Product Name

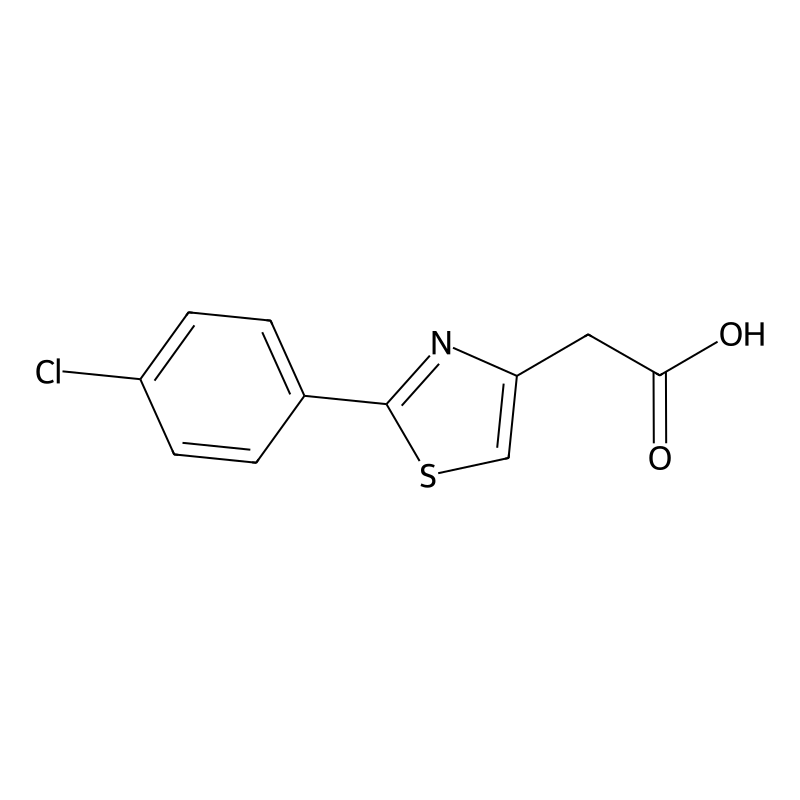

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fenclozic Acid (CAS 17969-20-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the aryl-thiazole acetic acid class. It demonstrates analgesic, antipyretic, and anti-inflammatory properties, which have been characterized in various preclinical models. Historically developed as a potential alternative to high-dose aspirin for conditions like rheumatoid arthritis, its primary mechanism of action, like other NSAIDs, involves the inhibition of prostaglandin synthesis. Although withdrawn from clinical development due to human-specific hepatotoxicity, its well-defined chemical structure and biological activity make it a relevant reference compound for research in inflammation, drug metabolism, and toxicology.

References

- [1] Fenclozic acid. Inxight Drugs. National Center for Advancing Translational Sciences.

- [2] Newbould BB. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl. Br J Pharmacol. 1969;35(3):487-497.

- [3] Hepworth, W., & Stacey, G. J. (1970). U.S. Patent No. 3,538,107. Washington, DC: U.S. Patent and Trademark Office.

Substituting Fenclozic Acid with other common NSAIDs like diclofenac or indomethacin in a research context can lead to misleading results, primarily due to its distinct metabolic profile and species-specific toxicity. Fenclozic Acid's hepatotoxicity was found to be human-specific and not reproducible in preclinical animal models, a feature linked to unique metabolic activation pathways. This makes it a specific tool compound for studying species differences in drug metabolism and toxicology, a role that cannot be fulfilled by NSAIDs with different metabolic fates or toxicity profiles. Furthermore, its anti-inflammatory potency profile, particularly its enhanced efficacy in longer-duration models compared to benchmarks like phenylbutazone, suggests a different pharmacokinetic or pharmacodynamic behavior that would be lost upon substitution.

References

- [1] Rodrigues AV, et al. In vitro exploration of potential mechanisms of toxicity of the human hepatotoxic drug fenclozic acid. Arch Toxicol. 2013;87(8):1569-1579.

- [2] Martin S, et al. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats. Anal Chem. 2014;86(22):11281-11289.

- [3] Newbould BB. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl. Br J Pharmacol. 1969;35(3):487-497.

Differential Anti-Inflammatory Potency in Acute vs. Chronic Models

In preclinical assessments, the anti-inflammatory potency of Fenclozic Acid is highly dependent on the assay duration. In acute, short-duration tests such as the carrageenan-induced paw edema model, its potency is comparable to that of phenylbutazone. However, in tests of longer duration, which are more representative of chronic inflammatory conditions, Fenclozic Acid demonstrates greater potency than phenylbutazone. This suggests a potential for more sustained activity or different distribution kinetics compared to the classic pyrazolone-class NSAID.

| Evidence Dimension | Anti-inflammatory potency |

| Target Compound Data | More potent than phenylbutazone in tests of longer duration. |

| Comparator Or Baseline | Phenylbutazone: Potency is similar in tests of short duration. |

| Quantified Difference | Qualitatively described as 'more potent' in longer-duration tests. |

| Conditions | Various in vivo anti-inflammatory tests in rats, mice, and guinea-pigs, including carrageenan-induced edema and established adjuvant arthritis models. |

This differential potency profile makes Fenclozic Acid a useful tool for dissecting the mechanisms of acute versus chronic inflammation, a nuance lost when using substitutes with a flat potency profile.

Comparable Thermal Properties to Diclofenac Suggesting Similar Solid-State Handling

Fenclozic Acid exhibits a melting point of 155-156 °C. This is nearly identical to the melting point of diclofenac acid (156-158 °C), a widely used NSAID from the phenylacetic acid class. This similarity in thermal behavior suggests that Fenclozic Acid can be handled and processed under similar solid-state conditions as diclofenac, facilitating its integration into established laboratory workflows for screening, formulation, or synthesis where thermal stability is a consideration.

| Evidence Dimension | Melting Point |

| Target Compound Data | 155-156 °C |

| Comparator Or Baseline | Diclofenac Acid: 156-158 °C |

| Quantified Difference | Approximately 1-2 °C difference. |

| Conditions | Standard melting point determination. |

For researchers in materials science or formulation, the comparable melting point to a common standard like diclofenac simplifies process parameter setting and allows for its use as a direct structural analog in studies of solid-state properties.

Demonstrated Efficacy Comparable to Aspirin in a Clinical Arthritic Model

In a double-blind, crossover clinical trial involving patients with rheumatoid arthritis, Fenclozic Acid was found to provide symptomatic relief comparable to that of aspirin. This demonstrates that, despite its different chemical scaffold (thiazoleacetic acid vs. salicylic acid), it engages the relevant pathological pathways to a similar degree as a foundational NSAID in a complex disease state. This established bioequivalence in a clinical context provides a strong rationale for its use as a positive control or benchmark compound in arthritis-related research.

| Evidence Dimension | Symptomatic relief in rheumatoid arthritis |

| Target Compound Data | Afforded symptomatic relief comparable to aspirin. |

| Comparator Or Baseline | Aspirin: Standard of care at the time for symptomatic relief. |

| Quantified Difference | Not quantitatively specified, described as 'comparable'. |

| Conditions | Double-blind, crossover clinical trial in patients with rheumatoid arthritis. |

For researchers developing new anti-arthritic agents, procuring Fenclozic Acid provides a validated, non-salicylate comparator that has demonstrated clinical-level efficacy equivalent to aspirin, offering a robust benchmark for evaluating novel compounds.

Reference Compound in Species-Specific Drug Metabolism and Toxicology Studies

Given its well-documented human-specific hepatotoxicity, Fenclozic Acid is an essential positive control for in vitro and in vivo studies aimed at developing and validating predictive toxicology models. Its use allows researchers to investigate the metabolic pathways unique to human liver preparations (microsomes, hepatocytes) compared to those of preclinical species.

Investigating Mechanisms of Chronic vs. Acute Anti-Inflammatory Action

The observed higher potency of Fenclozic Acid in longer-duration anti-inflammatory models compared to benchmarks like phenylbutazone makes it a specific tool for studying the sustained signaling pathways involved in chronic inflammation. Researchers can use it to differentiate molecular targets that are more critical in established, long-term inflammatory states.

Scaffold for Medicinal Chemistry and SAR Studies

As a compound with established, clinically-relevant anti-inflammatory activity comparable to aspirin, the 2-(4-chlorophenyl)-thiazol-4-ylacetic acid scaffold of Fenclozic Acid serves as a validated starting point for medicinal chemistry campaigns. Its known metabolic liabilities also provide a clear objective for structural modifications aimed at improving safety profiles while retaining efficacy.

Solid-State Characterization and Formulation Analog

With thermal properties nearly identical to diclofenac, Fenclozic Acid can be procured as a model compound for studies in pharmaceutical sciences focused on solid-state characterization, such as polymorphism, salt screening, and co-crystal formation, without the confounding factors of a different thermal profile.

References

- [1] Rodrigues AV, et al. In vitro exploration of potential mechanisms of toxicity of the human hepatotoxic drug fenclozic acid. Arch Toxicol. 2013;87(8):1569-1579.

- [2] Newbould BB. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl. Br J Pharmacol. 1969;35(3):487-497.

- [3] Chalmers TM, et al. Evaluation in man of fenclozic acid (I.C.I. 54,450: Myalex), a new anti-inflammatory agent. II. Clinical trial in patients with rheumatoid arthritis. Ann Rheum Dis. 1969;28(6):595-601.

- [4] Fenclozic Acid. In: O'Neil MJ, ed. The Merck Index. 14th ed. Whitehouse Station, NJ: Merck & Co; 2006:663.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types